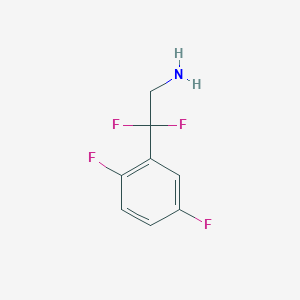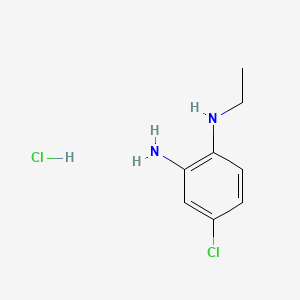
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride is an organic compound with the molecular formula C8H11ClN2·HCl. It is a derivative of benzene, featuring a chlorine atom and an ethyl group attached to the benzene ring, along with two amine groups. This compound is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to 1,2-diaminobenzene.
Chlorination: 1,2-diaminobenzene is chlorinated to form 4-chloro-1,2-diaminobenzene.
Alkylation: The chlorinated compound is then alkylated with ethyl chloride to form 4-chloro-N1-ethylbenzene-1,2-diamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-N1,N1-diethylbenzene-1,2-diaminehydrochloride
- 1,2-Benzenediamine, 4-chloro-
- N1-Benzyl-4-chloro-N1-ethylbenzene-1,2-diamine
Uniqueness
4-chloro-N1-ethylbenzene-1,2-diaminehydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ethyl group and chlorine atom confer unique reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2825006-37-7 |
|---|---|
Molekularformel |
C8H12Cl2N2 |
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
4-chloro-1-N-ethylbenzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2,10H2,1H3;1H |
InChI-Schlüssel |
RXPAYTPZVUFGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





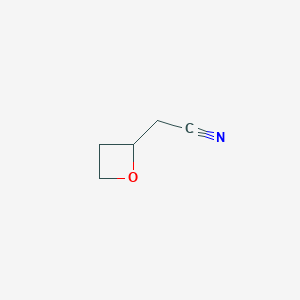





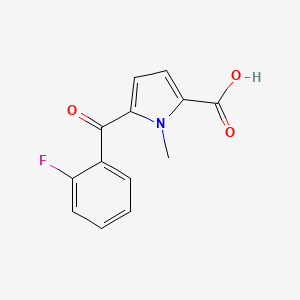
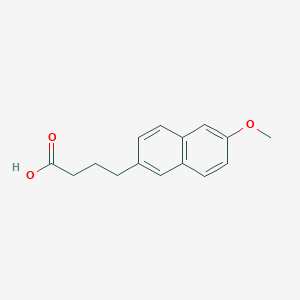
![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
